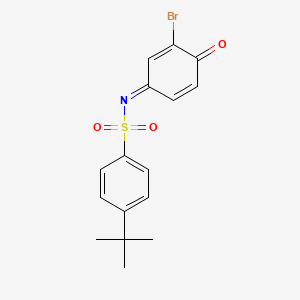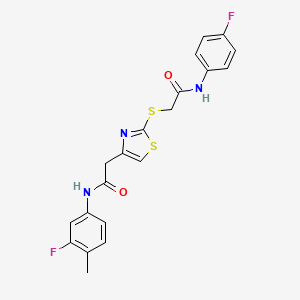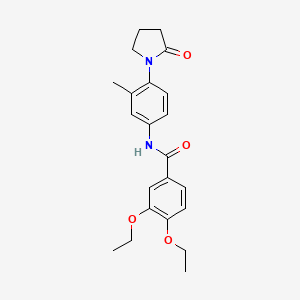![molecular formula C13H14Cl2N2O4 B2645490 Methyl 1-[(3,4-dichloroanilino)carbonyl]-4-hydroxy-2-pyrrolidinecarboxylate CAS No. 318247-31-3](/img/structure/B2645490.png)
Methyl 1-[(3,4-dichloroanilino)carbonyl]-4-hydroxy-2-pyrrolidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 1-[(3,4-dichloroanilino)carbonyl]-4-hydroxy-2-pyrrolidinecarboxylate” is a chemical compound with the molecular formula C13H14Cl2N2O4 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: COC(=O)C1CC(CN1C(=O)NC2=CC(=C(C=C2)Cl)Cl)O .Physical And Chemical Properties Analysis
The molecular weight of this compound is 333.17 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Applications De Recherche Scientifique
MDCPC has been widely used in scientific research applications. It has been used as a reagent for the synthesis of several compounds, such as 2-amino-4-chlorophenyl-4-hydroxy-2-pyrrolidinecarboxylate and 5-chloro-2-methyl-4-hydroxy-2-pyrrolidinecarboxylate. It has also been used as a catalyst for the synthesis of various organic compounds, such as 2-amino-4-chlorophenyl-4-hydroxy-2-pyrrolidinecarboxylate and 5-chloro-2-methyl-4-hydroxy-2-pyrrolidinecarboxylate. In addition, MDCPC has been used in the synthesis of various pharmaceuticals, such as diclofenac and ibuprofen.
Mécanisme D'action
MDCPC is an organic compound that acts as a catalyst in the synthesis of various organic compounds. It acts as a proton donor, which helps to facilitate the reaction of various compounds. The proton donor helps to reduce the activation energy of the reaction, allowing for the reaction to occur at a lower temperature. In addition, MDCPC also acts as a Lewis base, which helps to stabilize the intermediate products of the reaction.
Biochemical and Physiological Effects
MDCPC has been studied for its biochemical and physiological effects. Studies have shown that it has anti-inflammatory, anti-bacterial, and anti-fungal properties. It has also been found to have a cytotoxic effect on certain cancer cells, suggesting that it may have potential applications in the treatment of certain types of cancer. In addition, MDCPC has been found to have a protective effect against oxidative stress in cells, suggesting that it may have potential applications in the treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
MDCPC has several advantages for lab experiments. It is a versatile compound that can be used for a variety of purposes, including synthesis, scientific research applications, and biochemical and physiological effects. In addition, it is a relatively stable compound that is easy to handle and store. Furthermore, it is relatively inexpensive, making it an attractive option for lab experiments.
However, there are some limitations to using MDCPC for lab experiments. It is a relatively toxic compound, and it can cause skin irritation and eye irritation if it is not handled properly. In addition, it is a relatively volatile compound, and it can easily evaporate if it is not stored properly. Furthermore, it is a relatively reactive compound, and it can react with other compounds if it is not handled properly.
Orientations Futures
MDCPC is a versatile compound that has numerous potential applications. Future research could focus on the development of new synthetic methods for the synthesis of MDCPC and other related compounds. In addition, future research could focus on the development of new applications for MDCPC, such as its use in the treatment of certain diseases or its use in the synthesis of pharmaceuticals. Furthermore, future research could focus on the development of new methods for the purification of MDCPC and other related compounds. Finally, future research could focus on the development of new methods for the characterization of MDCPC and other related compounds.
Méthodes De Synthèse
MDCPC is synthesized through a multi-step process that involves the reaction of methyl-4-hydroxy-2-pyrrolidinecarboxylate with 3,4-dichloroaniline. The reaction is carried out in the presence of a base, such as potassium carbonate, and an acid, such as hydrochloric acid. The reaction is carried out at a temperature of 70-80 °C and a pH of 4.5-6.0. The product is then purified by crystallization and recrystallization, and the final product is a white, crystalline solid.
Safety and Hazards
Propriétés
IUPAC Name |
methyl 1-[(3,4-dichlorophenyl)carbamoyl]-4-hydroxypyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2N2O4/c1-21-12(19)11-5-8(18)6-17(11)13(20)16-7-2-3-9(14)10(15)4-7/h2-4,8,11,18H,5-6H2,1H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APXIFYRYSQKXML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1C(=O)NC2=CC(=C(C=C2)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 1-benzyl-1,6-diazaspiro[3.3]heptane-6-carboxylate](/img/structure/B2645409.png)


![3-Pentylbicyclo[1.1.1]pentan-1-amine](/img/structure/B2645414.png)

![Ethyl 4-((1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)amino)-4-oxobutanoate](/img/structure/B2645418.png)
![2-[(4-chlorophenyl)amino]-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2645419.png)
![2-(4-cyclopropyl-1-(3,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2645421.png)

![5-(Benzyloxy)thiazolo[5,4-b]pyridin-2-amine](/img/structure/B2645424.png)

![4-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B2645426.png)

![2-[5-(Difluoromethyl)pyridin-2-yl]-2,2-difluoroacetic acid](/img/structure/B2645429.png)